molecular formula C19H21F2N3O6S B2712582 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 872976-73-3

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2712582
CAS No.: 872976-73-3
M. Wt: 457.45
InChI Key: NLQJWRYTPKFEJQ-UHFFFAOYSA-N
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Description

This compound is a synthetic ethanediamide derivative featuring a 1,3-oxazinan core substituted with a 2,5-difluorobenzenesulfonyl group and a furan-2-yl ethyl moiety. Its synthesis likely involves multi-step reactions, including condensation of oxazinan intermediates with furan-2-aldehyde derivatives under acidic conditions, as seen in analogous oxadiazole syntheses (e.g., refluxing with H₂SO₄ in DMF) .

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O6S/c20-13-4-5-15(21)16(11-13)31(27,28)24-8-2-10-30-17(24)12-23-19(26)18(25)22-7-6-14-3-1-9-29-14/h1,3-5,9,11,17H,2,6-8,10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQJWRYTPKFEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring, followed by the introduction of the difluorophenyl and furan groups. Common synthetic routes may include:

    Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride.

    Attachment of the Furan Group: This step may involve a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxazinan ring can be reduced to form different amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxazinan ring may produce various amine derivatives.

Scientific Research Applications

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the oxazinan and furan rings provide structural stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique structure combines sulfonyl, oxazinan, and furan groups. Below is a comparative analysis with key analogs:

Compound Molecular Weight (g/mol) Key Functional Groups Reported Use
N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide ~495 (estimated) Sulfonyl, oxazinan, furan, ethanediamide Hypothesized agrochemical
Flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide) 323.3 Benzamide, trifluoromethyl Fungicide (rice sheath blight)
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) 215.2 Furan-carboxamide, methyl Fungicide (soil-borne pathogens)
Sulfentrazone (N-(2,4-dichlorophenyl)-methylsulfonamide-triazolone) 397.2 Sulfonamide, triazolone, dichlorophenyl Herbicide (broadleaf weeds)

Structural Insights :

  • The oxazinan ring offers conformational rigidity, contrasting with sulfentrazone’s triazolone ring, which is more planar and π-electron-rich .
  • The furan-ethyl group may improve lipid solubility and membrane penetration relative to fenfuram’s simpler furan-carboxamide .

Biological Activity

The compound N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

\text{N 3 2 5 difluorobenzenesulfonyl 1 3 oxazinan 2 yl methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide}

This compound features a unique combination of a difluorobenzenesulfonyl group and an oxazinan moiety that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment and antimicrobial properties. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. For instance, fluorinated derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Induction of apoptosis
Compound BColon Cancer4.5Inhibition of cell cycle
Compound CLung Cancer6.0Modulation of signaling pathways

While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer therapy.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have exhibited antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth through various mechanisms:

  • Inhibition of Folate Synthesis : Many sulfonamide compounds act by mimicking para-amino benzoic acid (PABA), thereby inhibiting bacterial folate synthesis.
  • Disruption of Membrane Integrity : Certain derivatives can disrupt bacterial cell membranes leading to cell lysis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Fluorinated Sulfonamides : A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated sulfonamides and found them to possess significant antibacterial activity against Gram-positive bacteria.
    • Findings : The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus.
  • Antiproliferative Effects in Cancer Cell Lines : Another investigation focused on a related oxazinan derivative showed promising results against ovarian cancer cells with an IC50 value of 3.0 µM.

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